- Preparation of 8-indole [4,3-c] pyrimido [1,2,4] triazole derivatives as antitumor agent, China, , ,
Cas no 937366-54-6 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

937366-54-6 structure
Produktname:3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
CAS-Nr.:937366-54-6
MF:C14H18BNO2
MW:243.109223842621
MDL:MFCD09879158
CID:1016456
PubChem ID:53398056
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- INDOLE-3-BORONIC ACID PINACOL ESTER
- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole
- 5,3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2yl)indole
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (ACI)
- CS-0137703
- MFCD09879158
- 3-Indoleboronic Acid Pinacol Ester
- DTXSID60694404
- SY029280
- AS-41870
- 937366-54-6
- DB-079675
- SCHEMBL2111365
- PINACOL ESTER INDOLE-5-BORONIC ACID
- WQPRSRMWYVTUTE-UHFFFAOYSA-N
- MB08127
- AKOS015950042
-
- MDL: MFCD09879158
- Inchi: 1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-9-16-12-8-6-5-7-10(11)12/h5-9,16H,1-4H3
- InChI-Schlüssel: WQPRSRMWYVTUTE-UHFFFAOYSA-N
- Lächelt: O1C(C)(C)C(C)(C)OB1C1C2C(=CC=CC=2)NC=1
Berechnete Eigenschaften
- Genaue Masse: 243.14300
- Monoisotopenmasse: 243.143
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 1
- Komplexität: 316
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 34.2A^2
- Molekulargewicht: 243.11
Experimentelle Eigenschaften
- Dichte: 1.11
- PSA: 34.25000
- LogP: 2.46710
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Sicherheitsinformationen
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB480781-1 g |
Indole-3-boronic acid pinacol ester, 95%; . |
937366-54-6 | 95% | 1g |
€387.30 | 2023-05-18 | |
TRC | I577768-50mg |
Indole-3-boronic Acid Pinacol Ester |
937366-54-6 | 50mg |
$161.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208343-1g |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
937366-54-6 | 98% | 1g |
¥931.00 | 2024-04-24 | |
Chemenu | CM136076-500mg |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
937366-54-6 | 0.95 | 500mg |
$360 | 2021-08-05 | |
abcr | AB480781-250 mg |
Indole-3-boronic acid pinacol ester, 95%; . |
937366-54-6 | 95% | 250mg |
€189.20 | 2023-05-18 | |
Apollo Scientific | OR305200-1g |
1H-Indole-3-boronic acid, pinacol ester |
937366-54-6 | 98% | 1g |
£126.00 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10622-25G |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
937366-54-6 | 97% | 25g |
¥ 16,130.00 | 2023-04-12 | |
abcr | AB480781-5 g |
Indole-3-boronic acid pinacol ester, 95%; . |
937366-54-6 | 95% | 5g |
€1196.40 | 2023-05-18 | |
eNovation Chemicals LLC | Y1231677-25G |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
937366-54-6 | 97% | 25g |
$2110 | 2024-07-21 | |
eNovation Chemicals LLC | Y1231677-500MG |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
937366-54-6 | 97% | 500mg |
$120 | 2024-07-21 |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 8 h, 90 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 45 min, 180 °C
Referenz
- Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of HeterocyclesJournal of Organic Chemistry, 2009, 74(23), 9199-9201,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 20 min, 80 °C; 80 °C → rt
1.2 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ; 4 h, 80 °C
1.2 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ; 4 h, 80 °C
Referenz
- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitorsEuropean Journal of Medicinal Chemistry, 2020, 205,,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Hexane ; 4 h, 60 °C
Referenz
- Ni-Catalyzed Traceless, Directed C3-Selective C-H Borylation of IndolesJournal of the American Chemical Society, 2020, 142(30), 13136-13144,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Tetrahydrofuran ; 24 h, reflux
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Alcohol oxidase-based enzyme-linked immunosorbent assay using latent fluorophore or chromophore, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 10 min, 80 °C
1.2 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ; 4 h, 80 °C; 80 °C → rt
1.3 Reagents: Oxygen ; rt
1.2 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ; 4 h, 80 °C; 80 °C → rt
1.3 Reagents: Oxygen ; rt
Referenz
- A Traceless Directing Group for C-H BorylationAngewandte Chemie, 2013, 52(49), 12915-12919,
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Raw materials
- 3-Bromoindole
- Indole
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
- Bis(pinacolato)diborane
- Pinacolborane
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preparation Products
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Verwandte Literatur
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:937366-54-6)3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Reinheit:99%
Menge:5g
Preis ($):536.0